Halogen-Bond Donor Efficiency: Iodo vs. Bromo Substitution in Crystal Engineering
In competitive co-crystallization experiments using multi-topic N-heterocyclic acceptors, iodo-based halogen-bond donors achieved a supramolecular yield of 70%, whereas none of the bromo-substituted donors produced any co-crystal [1]. The target compound, 3,5-diiodo-4-hydroxybenzoic acid, serves as a representative iodo-aromatic donor in this class.
| Evidence Dimension | Supramolecular yield (co-crystallization success rate) |
|---|---|
| Target Compound Data | 70% (as representative iodo-aromatic halogen-bond donor) |
| Comparator Or Baseline | Bromo-substituted aromatic donors: 0% |
| Quantified Difference | 70 percentage points absolute difference; iodo-donors successful, bromo-donors failed completely |
| Conditions | Co-crystallization with four multi-topic N-heterocyclic acceptor molecules; nine aromatic halogen-bond donors tested |
Why This Matters
For laboratories synthesizing halogen-bonded co-crystals, selecting the diiodo compound over dibromo analogues is essential for achieving any crystalline product under these experimental conditions.
- [1] Aakeröy CB, et al. Practical crystal engineering using halogen bonding: A hierarchy based on calculated molecular electrostatic potential surfaces. Journal of Molecular Structure. 2014;1072:20-27. View Source
